![molecular formula C11H14N2O B14082919 (R)-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one](/img/structure/B14082919.png)
(R)-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one is a chiral compound with a unique structure that includes an azepine ring fused with a benzene ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzylamine and methyl ketones.
Cyclization: The key step involves the cyclization of the intermediate to form the azepine ring. This can be achieved through various methods, including intramolecular cyclization reactions.
Chiral Resolution: The chiral center at the 3-position can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
Industrial production of ®-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or neuroprotective effects.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one: Lacks the chiral center, making it less specific in its interactions.
1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-thione: Contains a sulfur atom, which can alter its chemical and biological properties.
1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-ol: Contains a hydroxyl group, which can affect its solubility and reactivity.
Uniqueness
®-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one is unique due to its chiral center, which allows for specific interactions with biological targets. This specificity can lead to more targeted and effective applications in various fields.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(5R)-5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one |
InChI |
InChI=1S/C11H14N2O/c1-13-7-6-8-4-2-3-5-9(8)10(12)11(13)14/h2-5,10H,6-7,12H2,1H3/t10-/m1/s1 |
Clave InChI |
RETLCOJLSHBJEZ-SNVBAGLBSA-N |
SMILES isomérico |
CN1CCC2=CC=CC=C2[C@H](C1=O)N |
SMILES canónico |
CN1CCC2=CC=CC=C2C(C1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


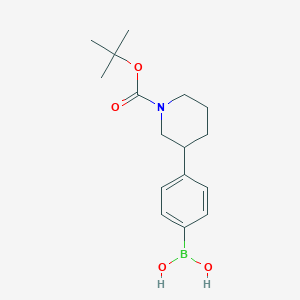
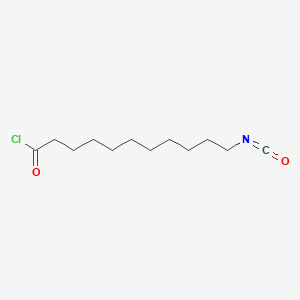
![Methyl 4-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14082853.png)


![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2,4-difluorobenzene](/img/structure/B14082869.png)
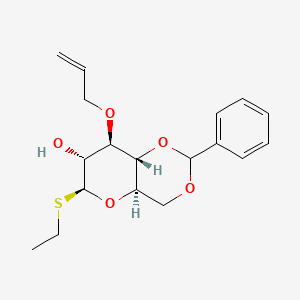
![1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14082874.png)

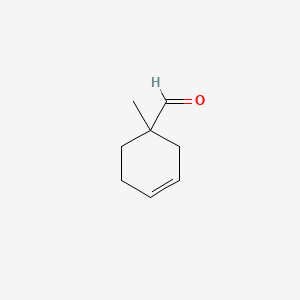
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14082904.png)
![1-[6-(Benzenesulfonyl)-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]pyrrolidin-2-one](/img/structure/B14082907.png)
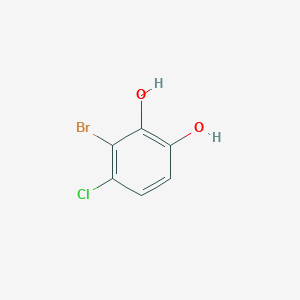
![2-Chloro-5-[(4-methoxyphenoxy)methyl]pyrazine](/img/structure/B14082913.png)
